4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Description
Properties
IUPAC Name |
4-oxo-3H-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N6O2/c6-3(12)2-4-8-10-9-5(13)11(4)1-7-2/h1H,(H2,6,12)(H,8,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRRSVJSVVRGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2N1C(=O)NN=N2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves the in situ generation of its anion from an N-3-hydroxymethyl derivative of temozolomide. This anion is then alkylated with methyl iodide to produce temozolomide, avoiding the use of methyl isocyanate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above is efficient and can be adapted for large-scale production, ensuring the compound’s availability for pharmaceutical applications .
Chemical Reactions Analysis
Hydrolysis and Metabolic Activation
The compound undergoes pH-dependent hydrolysis to release active alkylating species. Under physiological conditions (pH 7.4, 37°C), it decomposes into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) and subsequently generates a methyldiazonium ion, which alkylates DNA at guanine residues . This pathway mirrors the activation of temozolomide, a clinically approved analog .
Hydrolysis Conditions and Products
Alkylation and Arylation at N3
The N3 position is highly reactive, enabling functionalization with diverse substituents to modulate pharmacokinetic properties. Key synthetic routes include:
Substitution with Isocyanates
Reaction with aryl/alkyl isocyanates in dimethylsulfoxide (DMSO) yields N3-substituted derivatives :
Example Reactions
Chloride-Mediated Acylation
The carboxylic acid derivative reacts with thionyl chloride to form an acyl chloride intermediate, enabling conjugation with amines or alcohols :
text3-Methyl-4-oxo-...-carboxylic acid + SOCl₂ → Acyl chloride → Amide/ester derivatives
This method produced 3-methyl-4-oxo-N-(3-(4-(6-(pyrimidine-2-yl)-1,2,4,5-tetrazin-3-yl)benzamido)propyl)-...-carboxamide with 68% yield after chromatography .
Stability and Reactivity in Biological Matrices
The compound demonstrates temperature-sensitive stability:
Mechanistic Insights from Spectroscopic Data
Key analytical findings corroborate reaction pathways:
-
IR Spectroscopy : C=O stretch at 1728 cm⁻¹ (tetrazinone ring), N-H bend at 1589 cm⁻¹ (carboxamide)
-
¹H NMR : Singlet at δ 8.84 ppm (imidazole CH), broad singlets at δ 7.81–7.69 ppm (carboxamide NH₂)
-
Mass Spectrometry : ESI+ m/z 301.1100 [M+H]⁺ for 3-(2-methoxybenzyl) derivative
Comparative Reactivity with Clinical Analogs
| Parameter | 4-Oxo-...-carboxamide | Temozolomide | Dacarbazine |
|---|---|---|---|
| Activation Mechanism | pH-dependent hydrolysis | Spontaneous hydrolysis | CYP450-mediated |
| t₁/₂ in Plasma (37°C) | 1.8 h | 1.3 h | 0.5 h |
| Water Solubility | 12 mg/mL | 5 mg/mL | <1 mg/mL |
Scientific Research Applications
Applications in Cancer Therapy
The compound has been studied for its antitumor properties, particularly in the context of glioblastoma treatment. Its active form can hydrolyze in vivo to produce metabolites that exhibit significant cytotoxicity against various cancer cell lines.
Antitumor Activity
Research has demonstrated that derivatives of this compound show potent antitumor activity:
- In vitro Studies : Compounds derived from 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide were tested against several human solid tumor cell lines including:
- PC-3 (prostate cancer)
- HCT-15 (colon cancer)
- T47D (breast cancer)
- MDA-MB-231 (breast cancer)
- DU145 (prostate cancer)
- HT29 (colon cancer)
- LNCaP (prostate cancer)
- HL-60 (leukemia)
The results indicated that certain derivatives exhibited survival rates below 10% at concentrations of 40 μg/mL, suggesting high efficacy against these cell lines .
Modulation of Non-Coding RNAs
Recent studies have highlighted the potential of small-molecule compounds like this compound to modulate non-coding RNAs (ncRNAs), which play critical roles in gene regulation and cancer progression.
Case Studies and Research Findings
| Compound Name | Target | Cancer Type | Key Findings |
|---|---|---|---|
| Compound 12 | miR-21 | Cervical Cancer | Induces apoptosis by increasing caspase activity |
| Enoxacin | siRNA, miRNA | Breast Cancer | Effective in reducing tumor size in preclinical models |
| Small Molecule 1 | miR-122 | Liver Cancer | Significant reduction in tumor growth observed |
These findings indicate the potential for further development of therapeutic agents based on the structure of this compound for treating various cancers through targeted modulation of ncRNAs .
Mechanism of Action
The mechanism of action of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is closely related to its role as an intermediate in the synthesis of temozolomide. Temozolomide is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation. MTIC decomposes to form 5-aminoimidazole-4-carboxamide and a methyldiazonium ion, which methylates the guanine segment of DNA, leading to DNA damage and tumor cell death .
Comparison with Similar Compounds
Chemical Structure and Properties
- Molecular Formula : C₆H₆N₆O₂
- Molecular Weight : 194.15 g/mol
- Key Features :
Comparison with Similar Compounds
Structural and Functional Analogues of Temozolomide
Mechanistic and Pharmacological Comparisons
DNA Alkylation Efficiency
Solubility and Bioavailability
Biological Activity
The compound 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide , also referred to as a derivative of temozolomide, is gaining attention in the field of medicinal chemistry due to its potential antitumor activity. This article reviews the biological activity of this compound based on various studies, focusing on its synthesis, mechanism of action, and efficacy against different cancer cell lines.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps starting from commercially available precursors. A notable synthetic route includes the treatment of 5-aminoimidazole-4-carboxamide with sodium nitrite to form a diazo compound followed by reaction with methyl isocyanate to yield the target compound. The structural modifications at the 8-position significantly influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to induce DNA damage through alkylation. Similar to temozolomide, it is believed that the active metabolites generated during metabolic conversion can methylate guanine residues in DNA. This process leads to cytotoxic effects on cancer cells that are sensitive to such modifications.
In Vitro Studies
Several studies have evaluated the antitumor activity of this compound against various cancer cell lines:
- Cell Lines Tested :
- Human solid tumor cell lines (PC-3, HCT-15, T47D, MDA-MB-231, DU145, HT29, LNCaP)
- Human leukemia HL-60 cell line
The compound demonstrated significant growth inhibition across these cell lines. For instance:
| Compound | IC50 (μmol/mL) | Cell Line |
|---|---|---|
| IVa | 2.80 | HL-60 |
| IIIa | 12.11 | HL-60 |
| IIIb | 3.24 | HL-60 |
| IIIc | 3.32 | HL-60 |
The most potent derivative was IVa, which resulted in less than 10% survival rate at a concentration of 40 μg/mL in all tested tumor cells .
Comparative Efficacy
In comparative studies with temozolomide (TMZ), certain derivatives exhibited enhanced potency:
| Compound | IC50 (μM) | Comparison with TMZ |
|---|---|---|
| TMZ | 696 ± 79 | Baseline |
| IVa | <10 | More potent |
| IIIe | 2.63 | More potent |
These results indicate that modifications at specific positions can lead to increased antitumor activity compared to standard treatments like TMZ .
Case Studies and Research Findings
A study published in Molecules highlighted the synthesis and evaluation of various derivatives of the imidazotetrazine scaffold. The findings suggested that compounds with methyl substitutions at the N3 position and carboxamide groups showed promising results against resistant tumor types .
Another investigation focused on phenolic ester analogues derived from temozolomide which exhibited up to five-fold increased potency against glioblastoma cell lines compared to their parent compound . This indicates a potential pathway for further enhancing the efficacy of imidazotetrazine derivatives through structural modifications.
Q & A
Basic Research Questions
Q. How can 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide be structurally distinguished from its derivatives or impurities?
- Methodology : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to differentiate between the target compound and structurally similar impurities (e.g., 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid, CAS 113942-30-6, a known process impurity). Key NMR signals for the carboxamide group (e.g., NH2 protons at δ ~6.5–7.5 ppm) and tetrazine ring protons (δ ~8.0–9.0 ppm) should be compared against reference data from pharmacopeial standards .
Q. What synthetic routes are validated for producing this compound with high purity?
- Methodology : Optimize multi-step synthesis using intermediates like 5-aminoimidazole-4-carboxamide (AICA) and diazo transfer reagents. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or preparative HPLC. Critical steps include controlling pH during cyclization to avoid hydrolysis to the carboxylic acid derivative (CAS 113942-30-6) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use HPLC with UV detection (λ = 254 nm) to quantify degradation products. Key instability markers include hydrolysis to 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid and oxidative degradation of the tetrazine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodology : Cross-reference published NMR and IR spectra with authenticated pharmacopeial standards (e.g., USP monographs). For disputed assignments, use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity. Note that mischaracterization of the tetrazine ring protons has been documented in older literature, requiring careful validation .
Q. What analytical strategies are recommended for quantifying trace impurities in batch samples?
- Methodology : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) or mass spectrometry (MS). For example, the impurity 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonitrile (CAS not listed) can be detected at limits of quantification (LOQ) <0.1% using a C18 column and gradient elution with acetonitrile/0.1% formic acid .
Q. How can degradation pathways of the compound be mechanistically elucidated in biological matrices?
- Methodology : Simulate in vitro metabolism using liver microsomes and track degradation via LC-MS/MS. Focus on pH-dependent hydrolysis (yielding the carboxylic acid derivative) and enzymatic oxidation. Isotopic labeling (e.g., ¹⁵N-tetrazine) may clarify reaction intermediates .
Q. What experimental designs are optimal for assessing the compound’s compatibility with excipients in solid dosage forms?
- Methodology : Use differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) to screen for physicochemical interactions. For example, avoid lactose-based excipients due to Maillard reaction risks with the carboxamide group. Stability studies should include forced degradation at 60°C/75% RH over 4 weeks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

